(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound “(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. For this compound, the purine base is 6-amino-8-methylpurine, and the sugar moiety is a modified ribose. The synthesis can be achieved through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes multiple steps of protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce halogens or alkyl groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of nucleoside analogs.
Biology
In biology, nucleoside analogs are often used as probes to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA to investigate the mechanisms of replication, transcription, and translation.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs. They are also used in diagnostic assays and as research tools in molecular biology.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they act as chain terminators or inhibitors of polymerase enzymes. This can lead to the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved depend on the particular analog and its structure.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
8-Azaguanine: A purine analog with anticancer properties.
Uniqueness
The uniqueness of “(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” lies in its specific structure, which may confer unique biological activity or therapeutic potential compared to other nucleoside analogs.
Properties
Molecular Formula |
C11H15N5O3 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7-,8-/m1/s1 |
InChI Key |
IJRWMSFJUAOOAR-BWZBUEFSSA-N |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3C[C@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
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